2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-cyclopropylacetamide
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Overview
Description
2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOPROPYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorinated and methylated phenyl groups, and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOPROPYLACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation to introduce the desired substituents.
Coupling with Cyclopropylacetamide: The pyrazole derivative is then coupled with cyclopropylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOPROPYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOPROPYLACETAMIDE exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Known for its antimicrobial properties.
4-Chloro-3-methylphenol: Used as an organic building block in chemical synthesis.
3-Chloro-4-methylphenyl isocyanate: Utilized in the synthesis of various organic compounds.
Uniqueness
2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOPROPYLACETAMIDE is unique due to its combination of a pyrazole ring with chlorinated and methylated phenyl groups and a cyclopropylacetamide moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H22ClN3O |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C22H22ClN3O/c1-14-3-7-16(8-4-14)21-20(23)22(17-9-5-15(2)6-10-17)26(25-21)13-19(27)24-18-11-12-18/h3-10,18H,11-13H2,1-2H3,(H,24,27) |
InChI Key |
HIEWVZIMLSWUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC(=O)NC3CC3)C4=CC=C(C=C4)C)Cl |
Origin of Product |
United States |
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